molecular formula C14H16O5 B8354458 1-(4-Hydroxy-4-methoxychroman-6-yl)cyclopropanecarboxylic acid

1-(4-Hydroxy-4-methoxychroman-6-yl)cyclopropanecarboxylic acid

Cat. No. B8354458
M. Wt: 264.27 g/mol
InChI Key: AOGCLMKYKRLDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxy-4-methoxychroman-6-yl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

1-(4-hydroxy-4-methoxy-2,3-dihydrochromen-6-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H16O5/c1-18-14(17)6-7-19-11-3-2-9(8-10(11)14)13(4-5-13)12(15)16/h2-3,8,17H,4-7H2,1H3,(H,15,16)

InChI Key

AOGCLMKYKRLDAB-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC2=C1C=C(C=C2)C3(CC3)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1-(4-oxochroman-6-yl)cyclopropanecarboxylate (1.0 g, 4.1 mmol) in MeOH (20 mL) and water (20 mL) was added LiOH.H2O (0.70 g, 16 mmol) in portions at room temperature. The mixture was stirred overnight at room temperature before the MeOH was removed by evaporation under vacuum. Water and Et2O were added to the residue and the aqueous layer was separated, acidified with HCl and extracted with EtOAc (50 mL×3). The combined organic extracts dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-(4-hydroxy-4-methoxychroman-6-yl)cyclopropanecarboxylic acid (480 mg, 44%). 1H NMR (400 MHz, CDCl3) δ 12.16 (s, 1H), 7.73 (d, J=2.0 Hz, 1H), 7.47 (dd, J=2.0, 8.4 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 3.83-3.80 (m, 2H), 3.39 (s, 3H), 3.28-3.25 (m, 2H), 1.71-1.68 (m, 2H), 1.25-1.22 (m, 2H). MS (ESI) m/z (M+H+) 263.1.
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1 g
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0.7 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1-chroman-6-yl-cyclopropanecarboxylic methyl ester (1.4 g, 60 mmol) in MeOH (20 mL) and water (20 mL) was added LiOH.H2O (1.0 g, 240 mmol) in portions at room temperature. The mixture was stirred overnight at room temperature before the MeOH was removed by evaporation under vacuum. Water and Et2O were added and the aqueous layer was separated, acidified with HCl and extracted with EtOAc (50 mL×3). The combined organic extracts dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-(4-Hydroxy-4-methoxychroman-6-yl)cyclopropanecarboxylic acid (1.0 g, 76%). 1H NMR (400 MHz, DMSO) δ 12.10 (br s, 1H), 6.95 (d, J=2.4 Hz, 2H), 6.61-6.59 (m, 1H), 4.09-4.06 (m, 2H), 2.70-2.67 (m, 2H), 1.88-1.86 (m, 2H), 1.37-1.35 (m, 2H), 1.04-1.01 (m, 2H). MS (ESI) ink (M+H+) 217.4.
Quantity
1.4 g
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reactant
Reaction Step One
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1 g
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reactant
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20 mL
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20 mL
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